(R)-4-hydroxypyrrolidin-2-one
Overview
Description
®-(+)-4-Hydroxy-2-pyrrolidinone is a chiral compound with a hydroxyl group attached to the second carbon of a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-4-Hydroxy-2-pyrrolidinone typically involves the reduction of 4-keto-2-pyrrolidinone. One common method is the asymmetric reduction using chiral catalysts to ensure the desired enantiomer is obtained. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of ®-(+)-4-Hydroxy-2-pyrrolidinone may involve large-scale hydrogenation processes. These processes utilize high-pressure reactors and continuous flow systems to achieve efficient and cost-effective production. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-(+)-4-Hydroxy-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-keto-2-pyrrolidinone, while reduction can produce various hydroxylated derivatives.
Scientific Research Applications
®-(+)-4-Hydroxy-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-(+)-4-Hydroxy-2-pyrrolidinone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pyrrolidinone: The non-chiral version of the compound.
2-Pyrrolidinone: Lacks the hydroxyl group, resulting in different chemical properties.
Pyrrolidine: A saturated
Properties
IUPAC Name |
(4R)-4-hydroxypyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGISYQVOGVIEU-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945342 | |
Record name | 3,4-Dihydro-2H-pyrrole-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22677-21-0 | |
Record name | 2-Pyrrolidinone, 4-hydroxy-, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022677210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-2H-pyrrole-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-4-HYDROXY-2-PYRROLIDINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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